molecular formula C9H8Br2O B14806453 1,2-Dibromo-4-cyclopropoxybenzene

1,2-Dibromo-4-cyclopropoxybenzene

Cat. No.: B14806453
M. Wt: 291.97 g/mol
InChI Key: SUKABVGCTKLXPF-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-cyclopropoxybenzene: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a cyclopropoxy group is substituted at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-cyclopropoxybenzene can be synthesized through the bromination of 4-cyclopropoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the handling of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-cyclopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in acetic acid (CH3COOH).

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Zinc (Zn) in acetic acid (CH3COOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: Formation of 1,2-dihydroxy-4-cyclopropoxybenzene or 1,2-diamino-4-cyclopropoxybenzene.

    Reduction: Formation of 4-cyclopropoxybenzene.

    Oxidation: Formation of 1,2-dibromo-4-cyclopropoxybenzoic acid.

Scientific Research Applications

Chemistry: 1,2-Dibromo-4-cyclopropoxybenzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research on this compound in biology and medicine is limited

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-cyclopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The cyclopropoxy group can undergo ring-opening reactions under specific conditions, leading to the formation of different products.

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound depend on the specific reagents and conditions used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the cyclopropoxy group.

Comparison with Similar Compounds

    1,2-Dibromobenzene: Lacks the cyclopropoxy group, making it less reactive in certain substitution reactions.

    1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of a cyclopropoxy group, leading to different reactivity and applications.

    1,2-Dibromo-4-cyclopropylbenzene: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group, affecting its chemical behavior.

Uniqueness: 1,2-Dibromo-4-cyclopropoxybenzene is unique due to the presence of both bromine atoms and a cyclopropoxy group on the benzene ring

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1,2-dibromo-4-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Br2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

SUKABVGCTKLXPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Br)Br

Origin of Product

United States

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